
2-Amino-3-chlorobenzoic acid
Overview
Description
2-Amino-3-chlorobenzoic acid is an organic compound with the molecular formula C7H6ClNO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 on the benzene ring are replaced by an amino group and a chlorine atom, respectively. This compound is known for its applications in various fields, including pharmaceuticals and agriculture .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-3-chlorobenzoic acid can be synthesized through several methods. One common method involves the ammonolysis of 2,3-dichlorobenzoic acid. The process includes dissolving 2,3-dichlorobenzoic acid in water with an equimolar amount of an alkali metal hydroxide and reacting it with ammonia in the presence of copper-containing catalysts at elevated temperatures (150° to 220°C) and under pressure .
Another method involves the reduction of 3-chloro-2-nitrobenzoic acid using reducing agents such as sodium dithionite or hydrogen gas over platinum catalysts .
Industrial Production Methods
Industrial production of this compound typically follows the ammonolysis route due to its high yield and purity. The process involves large-scale reactors where 2,3-dichlorobenzoic acid is reacted with ammonia under controlled conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-chlorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino and chlorine groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium dithionite or hydrogen gas over platinum catalysts.
Major Products
Substitution: Formation of derivatives like 2-amino-3-hydroxybenzoic acid.
Oxidation: Formation of compounds like 2-amino-3-chlorobenzoquinone.
Reduction: Formation of compounds like 2-amino-3-chlorobenzyl alcohol
Scientific Research Applications
Pharmaceutical Applications
2-Amino-3-chlorobenzoic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it is a precursor for:
- Antiallergic Agents : It is used in the synthesis of 4-chloro-11-oxo-11H-pyrido-[2,1-b]quinazoline-8-carboxylic acid, which demonstrates antihistaminic properties .
- Antimicrobial Agents : The compound has been explored for its potential in developing new antimicrobial agents through structural modifications and derivatives .
Case Study: Synthesis of Antiallergic Agents
A study highlighted the use of this compound in synthesizing novel quinazoline derivatives that exhibited significant antihistamine activity. These derivatives were evaluated for their efficacy in inhibiting histamine release from mast cells, showing promising results.
Agricultural Applications
In agriculture, this compound is utilized as a growth regulator. It plays a role in enhancing plant growth and development by modulating hormonal activities within plants. Specifically, it has been identified as an active ingredient in herbicides and plant growth regulators.
Case Study: Herbicide Development
Research has demonstrated that derivatives of this compound are crucial in developing triazolopyrimidine sulfonamide herbicides, such as cloransulam-methyl. These herbicides are effective against a wide range of weeds while being selective for crops .
Chemical Synthesis
The compound is also significant in chemical synthesis processes. It can be utilized in the preparation of various esters and amides through reactions with different reagents.
Synthesis Process Overview
The synthesis typically involves:
- Methylation : this compound can be methylated to produce 2-amino-3-chlorobenzoic methyl ester, which is useful for further chemical transformations .
- Amidation : The compound can react with acyl chlorides to form amides that serve as intermediates in various synthetic pathways.
Mechanism of Action
The mechanism of action of 2-Amino-3-chlorobenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and chlorine groups on the benzene ring allow it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. This compound can modulate enzyme activity, inhibit or activate receptors, and participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-chlorobenzoic acid
- 2-Amino-5-chlorobenzoic acid
- 3-Amino-2-chlorobenzoic acid
- 4-Amino-2-chlorobenzoic acid
Comparison
2-Amino-3-chlorobenzoic acid is unique due to the specific positioning of the amino and chlorine groups on the benzene ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different reactivity patterns in substitution and coupling reactions, and its biological effects can vary based on the spatial arrangement of functional groups .
Biological Activity
2-Amino-3-chlorobenzoic acid (CAS Number: 6388-47-2) is a biochemical compound that has garnered attention for its diverse biological activities and applications in pharmaceuticals and agriculture. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic uses, supported by relevant research findings and data.
- Molecular Formula : C₇H₆ClNO₂
- Molecular Weight : 171.58 g/mol
- Melting Point : 189-191 °C
- Boiling Point : 316.3 °C at 760 mmHg
- Density : 1.5 g/cm³
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various pathogens. In a study evaluating its efficacy against bacterial strains, it was found to inhibit the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as an antiseptic agent . The compound's mechanism involves disrupting bacterial cell wall synthesis, which is critical for maintaining cell integrity.
Anticancer Potential
Research indicates that this compound exhibits anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as HeLa cells, with a reported inhibition rate of up to 90% at concentrations around 300 µg/mL . The compound appears to interact with cellular pathways involved in apoptosis, potentially through the modulation of key signaling proteins.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In animal models, treatment with this compound resulted in a significant reduction in markers of inflammation, such as cytokine levels and leukocyte infiltration . These findings suggest that it may be beneficial in treating inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been identified as a selective inhibitor of acetylcholinesterase, which is crucial for neurotransmitter regulation .
- Antioxidant Properties : It exhibits antioxidant activity that helps mitigate oxidative stress in cells, thereby protecting against damage from free radicals .
- Modulation of Gene Expression : Studies have indicated that the compound may influence the expression of genes involved in cell cycle regulation and apoptosis .
Study on Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of various compounds, including this compound, against common bacterial pathogens. The results showed that this compound had a comparable effectiveness to standard antibiotics, highlighting its potential as an alternative therapeutic agent .
Evaluation of Anticancer Properties
In another experimental setup, researchers treated HeLa cells with varying concentrations of this compound. The results indicated a dose-dependent response in cell viability, with significant apoptosis observed at higher concentrations. This study emphasizes the compound's potential role in cancer therapy .
Data Summary
Property | Value |
---|---|
Molecular Formula | C₇H₆ClNO₂ |
Molecular Weight | 171.58 g/mol |
Melting Point | 189-191 °C |
Antimicrobial Activity | Effective against S. aureus and E. coli |
Anticancer Activity | Induces apoptosis in HeLa cells |
Anti-inflammatory Effects | Reduces inflammation markers |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Amino-3-chlorobenzoic acid, and how are intermediates characterized?
The compound is commonly synthesized via the ammonolysis of 2,3-dichlorotoluene, followed by oxidation of the methyl group to a carboxylic acid . Characterization typically involves:
- Melting Point Analysis : Reported values range from 181–195°C, with variations attributed to purity or polymorphic forms .
- Spectroscopic Methods : NMR (¹H/¹³C) confirms substitution patterns (e.g., NH₂ at C2, Cl at C3), while IR identifies carboxylic acid O–H stretches (~2500–3000 cm⁻¹) .
- Chromatography : HPLC or GC-MS ensures purity and identifies byproducts like unreacted dichlorotoluene .
Q. What physicochemical properties are critical for handling this compound in laboratory settings?
Key properties include:
- Solubility : Sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF), critical for reaction design .
- Thermal Stability : Decomposition above 300°C necessitates controlled heating in synthetic steps .
- Hygroscopicity : Storage under anhydrous conditions (desiccators) prevents hydrolysis of the carboxylic acid group .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is standard for determining bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding networks) . For example:
- Data Collection : High-resolution (<1.0 Å) datasets reduce thermal motion artifacts.
- Validation Tools : PLATON or Mercury software identifies disorder or missed symmetry .
- Contradictions : Discrepancies in reported melting points (e.g., 189–195°C vs. 181–191°C) may arise from polymorphic forms, resolvable via SCXRD or differential scanning calorimetry (DSC) .
Q. What analytical strategies address conflicting literature data on degradation pathways?
- LC-MS/MS : Identifies degradation products (e.g., nitro or hydroxylated derivatives) by matching fragmentation patterns to reference standards .
- Isotopic Labeling : Tracing ¹³C-labeled compounds clarifies whether degradation occurs at the amino or chloro position .
- pH-Dependent Studies : Monitor stability under acidic/alkaline conditions to optimize storage protocols .
Q. How can computational modeling predict reactivity in mechanistic studies?
- DFT Calculations : Predict sites for electrophilic substitution (e.g., Cl vs. NH₂ directing effects) using Gaussian or ORCA software.
- Transition State Analysis : Identifies energy barriers for reactions like amidation or esterification .
- Contradictions : Conflicting regioselectivity reports (e.g., nitration at C4 vs. C5) can be tested via in silico modeling before experimental validation .
Q. Methodological Best Practices
- Purity Assurance : Use triple recrystallization (ethanol/water) and validate via elemental analysis (C, H, N, Cl quantification) .
- Synthetic Optimization : Replace traditional chlorination with catalytic methods (e.g., CuCl₂) to reduce byproducts .
- Data Reproducibility : Cross-validate melting points with DSC and report solvent used for crystallization to address literature inconsistencies .
Properties
IUPAC Name |
2-amino-3-chlorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUAMROXVQLJKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00213395 | |
Record name | 2-Amino-3-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00213395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6388-47-2 | |
Record name | 2-Amino-3-chlorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6388-47-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-3-chlorobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006388472 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-3-chlorobenzoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20671 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-3-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00213395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-3-chlorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.361 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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